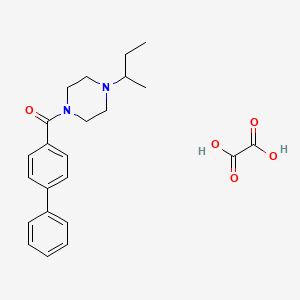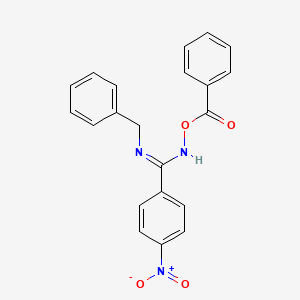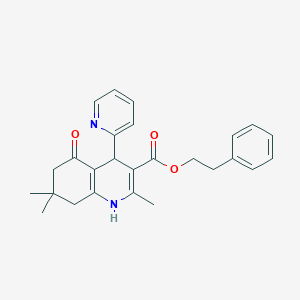![molecular formula C12H14ClNOS B5092200 N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
N-allyl-3-[(4-chlorophenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-[(4-chlorophenyl)thio]propanamide, also known as ACTP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thioamides and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-allyl-3-[(4-chlorophenyl)thio]propanamide involves the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression. N-allyl-3-[(4-chlorophenyl)thio]propanamide also inhibits the production of reactive oxygen species (ROS), which are implicated in various diseases. Additionally, it has been reported to inhibit the activity of the NF-κB pathway, which plays a role in inflammation.
Biochemical and Physiological Effects:
N-allyl-3-[(4-chlorophenyl)thio]propanamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases. It also inhibits the production of pro-inflammatory cytokines, which are implicated in various diseases. Additionally, N-allyl-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of fungi by inhibiting the activity of fungal enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-allyl-3-[(4-chlorophenyl)thio]propanamide in lab experiments is its high purity, which can be achieved through recrystallization. Additionally, it has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising compound for further research. However, one limitation of using N-allyl-3-[(4-chlorophenyl)thio]propanamide is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research on N-allyl-3-[(4-chlorophenyl)thio]propanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and pathways. Additionally, the synthesis of analogs of N-allyl-3-[(4-chlorophenyl)thio]propanamide could lead to the discovery of compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-allyl-3-[(4-chlorophenyl)thio]propanamide involves the reaction of allylamine with 4-chlorobenzenethiol in the presence of a catalyst. The resulting product is then reacted with 3-chloropropionyl chloride to obtain N-allyl-3-[(4-chlorophenyl)thio]propanamide. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
N-allyl-3-[(4-chlorophenyl)thio]propanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. In a study conducted by Kim et al. (2016), N-allyl-3-[(4-chlorophenyl)thio]propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study by Lee et al. (2019) reported that N-allyl-3-[(4-chlorophenyl)thio]propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-2-8-14-12(15)7-9-16-11-5-3-10(13)4-6-11/h2-6H,1,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAIEDVJKWFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6168924 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)

![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)


![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)

